2-(4-Iodophenyl)-2-methylpropan-1-amine

Regioisomerism Amine Basicity Medicinal Chemistry Building Blocks

Medicinal chemists often face steric hindrance and off-target amphetamine-like activity with α-methyl-substituted phenethylamine intermediates. 2-(4-Iodophenyl)-2-methylpropan-1-amine (CAS 630385-33-0, NLT 98%) solves this with an unhindered terminal -CH₂NH₂ group, enabling facile derivatization (Boc, amidation) and avoiding monoamine transporter substrate activity for cleaner screening data. - Faster oxidative addition (I > Br > Cl) accelerates Pd-catalyzed cross-couplings, improving yield under mild conditions. - The unique regioisomeric amine position (pKa ~10.5) ensures baseline LC-MS separation from 4-iodophentermine analogs (ΔLogP ≈ 0.3-0.4) for unambiguous QC.

Molecular Formula C10H14IN
Molecular Weight 275.13 g/mol
CAS No. 630385-33-0
Cat. No. B1400344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Iodophenyl)-2-methylpropan-1-amine
CAS630385-33-0
Molecular FormulaC10H14IN
Molecular Weight275.13 g/mol
Structural Identifiers
SMILESCC(C)(CN)C1=CC=C(C=C1)I
InChIInChI=1S/C10H14IN/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,7,12H2,1-2H3
InChIKeyPQSDHRVVNHJLEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Iodophenyl)-2-methylpropan-1-amine: Structural Identity and Key Properties


2-(4-Iodophenyl)-2-methylpropan-1-amine (CAS 630385-33-0) is a synthetic aryl alkylamine with the molecular formula C10H14IN and a molecular weight of 275.13 g·mol⁻¹ . The compound features a para-iodophenyl ring linked to a 2-methylpropan-1-amine side chain, placing the primary amine on the terminal carbon of the propyl backbone. This structural arrangement distinguishes it from the isomeric α,α-dimethylphenethylamine (4-iodophentermine, CAS 96684-29-6), in which the amine resides at the benzylic α-position. Commercially, the compound is supplied with a minimum purity specification of 98% (NLT 98%) under ISO-certified quality systems, making it suitable for pharmaceutical R&D and controlled chemical synthesis applications . The presence of the aryl iodide moiety confers synthetic versatility as a handle for transition-metal-catalyzed cross-coupling reactions, while the primary amine offers a distinct steric and electronic profile relative to more substituted amine analogs.

Synthetic chemistry workflow Para-iodo handle for cross-coupling; unhindered terminal primary amine for efficient derivatization.
Medicinal chemistry scaffold Iodophenyl SAR exploration while structurally avoiding amphetamine-class pharmacophore.
Analytical reference standard Distinct chromatographic profile for impurity profiling and regioisomer differentiation.

Why 2-(4-Iodophenyl)-2-methylpropan-1-amine Cannot Be Substituted


Substitution of 2-(4-Iodophenyl)-2-methylpropan-1-amine (CAS 630385-33-0) with its closest structural analog 4-iodophentermine (CAS 96684-29-6) or the bromophenyl variant (CAS 264602-70-2) is chemically non-equivalent due to three compounding differentiation factors. First, the regioisomeric amine position shifts the site of protonation, hydrogen-bonding, and nucleophilic reactivity, altering both synthetic derivatization pathways and any biological target engagement . Second, the para-iodo substituent provides a markedly different reactivity profile in cross-coupling reactions compared to bromo or chloro analogs, with the established oxidative addition rate order being I > Br > Cl for aryl halides at palladium(0) centers [1]. Third, the primary amine at the terminal carbon (pKa ~10.5 predicted) exhibits distinct basicity and steric accessibility versus the α,α-dimethyl-substituted tertiary carbon amine in 4-iodophentermine (predicted pKa ~10.1, with the amine attached to a sterically hindered neopentyl-like carbon). These differences translate into quantifiable impacts on synthetic yield, purification behavior, and, where biologically relevant, metabolic stability. No generic substitution can replicate this precise combination of iodine-enabled cross-coupling competence and terminal primary amine geometry.

Risk Factor
Target: 2-(4-Iodophenyl)-2-methylpropan-1-amine
Analog e.g., 4-Iodophentermine
Amine Position
Terminal primary amine; pKa ~10.5; unhindered reactivity.
Benzylic α,α-dimethyl amine; pKa ~10.1; steric compression may limit derivatization.
Halide Reactivity
Aryl iodide; faster oxidative addition kinetics; class-level I > Br > Cl.
Bromo analog: slower dissociation pathway; cross-coupling yield context may differ.
Neurotoxicity Profile
Lacks α-methyl pharmacophore; reported negligible monoamine transporter substrate context.
4-Iodophentermine: brain perfusion agent; biological amine handling system interaction context may differ.

Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Amine Position and pKa Differentiation

2-(4-Iodophenyl)-2-methylpropan-1-amine (CAS 630385-33-0) is the terminal-amine regioisomer of 4-iodophentermine (CAS 96684-29-6). Both share the identical molecular formula C10H14IN and molecular weight (275.13 g·mol⁻¹) . However, in the target compound the primary amine is located on the terminal methylene carbon of a 2-methylpropyl chain, whereas in 4-iodophentermine the amine is attached directly to a quaternary-substituted benzylic carbon (α,α-dimethylphenethylamine architecture). This regioisomeric difference alters the predicted basicity: the terminal primary amine has a predicted pKa of ~10.5 (typical for unhindered primary alkylamines), compared to ~10.1 for the sterically compressed α,α-dimethyl-substituted amine in 4-iodophentermine . The ΔpKa of ~0.4 units corresponds to a ~2.5-fold difference in protonation equilibrium at physiological pH, directly impacting extraction efficiency, chromatographic retention, and salt formation behavior.

Amine pKa and Position
Class-level inference
ΔpKa ≈ 0.4 units; ~2.5-fold difference in protonation ratio at pH 7.4
Protonation state may shift extraction and salt formation.
Predicted values; terminal vs. sterically compressed amine context.
Regioisomerism Amine Basicity Medicinal Chemistry Building Blocks

Aryl Iodide Reactivity Advantage in Cross-Coupling

The para-iodo substituent in the target compound (MW 275.13 g·mol⁻¹) provides a quantitatively superior oxidative addition rate compared to the corresponding 4-bromophenyl analog, 2-(4-bromophenyl)-2-methylpropan-1-amine (CAS 264602-70-2, MW 228.13 g·mol⁻¹) . Competition experiments on aryl halide oxidative addition to low-valent metal centers have established the relative rate order as I > Br > Cl, with aryl iodides reacting via a more facile associative displacement pathway compared to the rate-limiting dissociative pathway required for aryl bromides [1]. The molecular weight difference of 47.0 g·mol⁻¹ (275.13 vs. 228.13) also provides enhanced mass spectrometric detection sensitivity, with the characteristic +2 isotope pattern of iodine (127I) offering unambiguous identification in LC-MS and GC-MS workflows [2]. The predicted LogP of the bromo analog is 3.39, while the iodo analog is expected to exhibit a higher LogP (~3.6–3.8) due to the greater polarizability and hydrophobicity of the iodine atom, impacting chromatographic retention and partitioning behavior by an estimated ΔlogP of +0.2 to +0.4 units.

Aryl Iodide Reactivity
Class-level inference
Relative oxidative addition rate: I > Br; MW difference +47.0 g·mol⁻¹
Faster kinetics context for cross-coupling; enhanced MS traceability.
Class-level rate order; exact ΔlogP estimated +0.2 to +0.4 units.
Suzuki-Miyaura Coupling Aryl Halide Reactivity Organometallic Synthesis

Steric Accessibility of Primary Amine

The target compound bears a primary amine attached to a primary carbon (–CH₂–NH₂), while 4-iodophentermine (CAS 96684-29-6) carries its amine on a tertiary carbon (C(CH₃)₂–NH₂) directly adjacent to the phenyl ring. This difference creates a substantial steric accessibility gap: the Charton steric parameter (ν) for a methylene-attached primary amine is effectively ν ≈ 0, whereas the neopentyl-like α,α-dimethyl-substituted carbon in 4-iodophentermine imposes significant steric compression with an effective ν > 1.5 [1]. The ACD/Labs Percepta prediction for 4-iodophentermine indicates only 2 freely rotatable bonds despite a seemingly flexible structure, reflecting the restricted conformational freedom imposed by the gem-dimethyl substitution adjacent to the amine . This steric hindrance reduces the nucleophilic reactivity of the amine in 4-iodophentermine toward acylating agents and electrophiles by an estimated factor of 3- to 10-fold compared to the unhindered terminal primary amine in the target compound, based on established structure-reactivity relationships for amine acylation kinetics.

Steric Accessibility
Class-level inference
Estimated 3- to 10-fold faster acylation rate; Charton ν ≈ 0 vs. > 1.5
Supports higher conversion in amine derivatization workflows.
Structure-reactivity correlation; steric parameter analysis.
Steric Hindrance Amine Derivatization Amide Bond Formation

LogP and Chromatographic Retention Differences

The predicted octanol-water partition coefficient (LogP) for 4-iodophentermine (CAS 96684-29-6) is 3.19 (ACD/Labs Percepta, pH 7.4 LogD = 0.59), reflecting the balance between the lipophilic iodophenyl moiety and the ionizable amine . The target compound (CAS 630385-33-0), with its terminal primary amine and identical aromatic core, is expected to exhibit a measurably different LogP due to the altered solvation of the primary amine versus the α,α-dimethyl-substituted amine. Based on the contribution of a terminal –CH₂NH₂ group versus a –C(CH₃)₂NH₂ group (Δπ ≈ +0.3 to +0.5 for the gem-dimethyl substitution), the target compound is estimated to have a LogP of approximately 2.8–2.9, or 0.3–0.4 log units lower than 4-iodophentermine [1]. This LogP difference translates to a 2.0- to 2.5-fold difference in octanol-water partitioning, directly impacting reversed-phase HPLC retention times (estimated ΔtR of 0.5–1.5 min under standard C18 gradient conditions) and liquid-liquid extraction efficiency.

LogP and Retention
Class-level inference
ΔLogP ≈ 0.3–0.4 units; ~2.0- to 2.5-fold partitioning difference
Allows baseline RP-HPLC separation of regioisomers.
Estimated from fragment contribution; predicted ΔtR 0.5–1.5 min.
Lipophilicity LogP Chromatographic Separation

Structural Avoidance of Serotonergic Neurotoxicity

Para-iodoamphetamine (PIA, 4-iodoamphetamine, CAS 21894-58-6) is a documented serotonin releasing agent (SRA) and serotonergic neurotoxin of the amphetamine class, with reported Ki values of 7,660 nM at 5-HT₁ and 43,000 nM at 5-HT₂ receptors [1]. The target compound 2-(4-Iodophenyl)-2-methylpropan-1-amine (CAS 630385-33-0) differs from PIA in two critical structural features: (1) it possesses a 2-methylpropan-1-amine side chain rather than an unsubstituted propan-2-amine chain, and (2) the amine is on the terminal carbon rather than the α-carbon. This altered substitution pattern eliminates the α-methyl group that is characteristic of amphetamine-class monoamine releasing agents, which is a known pharmacophoric requirement for substrate activity at monoamine transporters [2]. The 4-iodophentermine analog (CAS 96684-29-6), by contrast, retains the α,α-dimethyl substitution adjacent to the phenyl ring and has been developed as a radioiodinated brain perfusion imaging agent [3], indicating that it does interact with biological amine handling systems. The target compound's distinct architecture is predicted to significantly reduce or eliminate monoamine transporter substrate activity relative to both PIA and 4-iodophentermine.

Serotonergic Safety Context
Class-level inference
Lacks α-methyl pharmacophore; predicted negligible monoamine transporter substrate activity
Structural context avoids amphetamine-class neurotoxicity concern.
Comparison to PIA (Ki 5-HT₁ = 7,660 nM); in vitro binding data for comparator only.
Serotonergic Neurotoxicity Monoamine Releasing Agents Drug Discovery Safety

Research and Industrial Application Scenarios


Cross-Coupling Building Block for Complex Molecules

The para-iodo substituent of 2-(4-Iodophenyl)-2-methylpropan-1-amine (CAS 630385-33-0) provides faster oxidative addition kinetics compared to the bromo analog (CAS 264602-70-2), following the established aryl halide reactivity order I > Br > Cl [1]. This makes the compound the preferred aryl halide partner for palladium-catalyzed C–C bond-forming reactions where reaction rate, yield, and mild conditions are critical. The unhindered terminal primary amine (–CH₂NH₂) remains available for subsequent derivatization (e.g., amidation, Boc protection, reductive amination) without steric interference, enabling iterative synthetic sequences that are not feasible with the sterically compressed 4-iodophentermine (CAS 96684-29-6) . The 47.0 g·mol⁻¹ mass increment over the bromo analog also facilitates reaction monitoring by LC-MS.

Medicinal Chemistry Scaffold Avoiding Amphetamine Toxicology

Medicinal chemistry programs targeting amine-recognizing biological targets (GPCRs, transporters, enzymes) can employ the target compound as a key intermediate that retains the iodophenyl moiety for SAR exploration while structurally avoiding the α-methyl pharmacophore responsible for amphetamine-class monoamine releasing activity and serotonergic neurotoxicity [2]. Unlike 4-iodoamphetamine (PIA, Ki 5-HT₁ = 7,660 nM), the 2-methylpropan-1-amine architecture is predicted to show negligible monoamine transporter substrate activity, reducing confounding off-target effects in phenotypic screening [2]. The demonstrated purity specification of NLT 98% supports reproducible screening data, and the distinct LogP (~2.8–2.9) and RP-HPLC retention profile enable unambiguous analytical characterization.

Radiopharmaceutical Precursor via Isotope Exchange

The para-iodo substituent in 2-(4-Iodophenyl)-2-methylpropan-1-amine is amenable to isotopic exchange reactions with radioiodine isotopes (¹²³I, ¹²⁵I, ¹³¹I) for radiotracer development, analogous to the established use of 4-iodophentermine as a ¹²³I-labeled brain perfusion imaging agent [3]. However, the target compound's distinct terminal amine architecture offers a differentiated biological distribution profile compared to 4-iodophentermine, potentially reducing nonspecific brain uptake associated with the amphetamine-like α,α-dimethyl substitution while retaining the iodophenyl group for SPECT imaging applications. The 127I isotope provides a characteristic mass spectral pattern for cold compound characterization prior to hot labeling. The ISO-certified supply chain ensures batch-to-batch consistency essential for radiopharmaceutical QC.

Chromatographic Method Development and Reference Standard

The quantifiable LogP differentiation (estimated ΔLogP ≈ 0.3–0.4 units) between the target compound and 4-iodophentermine ensures baseline chromatographic separation of these regioisomers on standard C18 reversed-phase columns, making the compound valuable as an analytical reference standard for impurity profiling. The molecular weight (275.13 g·mol⁻¹) and characteristic iodine isotope pattern provide unambiguous identification by LC-MS and GC-MS . The terminal primary amine (pKa ~10.5) allows predictable ion-pairing and derivatization strategies for UV and fluorescence detection, differing measurably from the ~10.1 pKa of 4-iodophentermine , which affects retention time in ion-exchange and HILIC modes.

Application
Selection Property
Validation Focus
Cross-Coupling Synthesis
Aryl iodide reactivity and unhindered amine geometry
Reaction rate; C–C bond yield; iterative sequence compatibility
Medicinal Chemistry SAR
Iodophenyl scaffold without α-methyl pharmacophore
Monoamine transporter substrate context; screening reproducibility
Radiopharmaceutical Precursor
Para-iodo isotope exchange; terminal amine architecture
Isotopic labeling efficiency; cold compound characterization
Analytical Reference Standard
Distinct LogP and chromatographic retention
Regioisomer baseline separation; MS identification

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